
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate consists of a pyridine ring attached to a propanoate group with a tert-butyl group and an amino group .Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate are not available, related compounds have been involved in reactions such as Pd-catalysed alkoxycarbonylation .Physical And Chemical Properties Analysis
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate is a solid compound . The exact physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis of Biologically Active Compounds
“Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” serves as a building block in the synthesis of various biologically active derivatives. These derivatives are linked to pharmacophore groups like γ-aminobutyric acid and secondary amines, which are crucial in medicinal chemistry for developing new therapeutic agents .
Antibiotic Development
This compound is an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. It shows strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Inhibitors for SARS-CoV Protease
The compound has been utilized in the synthesis of noncovalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. These inhibitors are vital for developing treatments for coronavirus infections .
Vitamin Precursor Synthesis
It acts as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids .
Antiproliferative Activities
Researchers have explored the use of “Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” in compounds exhibiting antiproliferative activities against cancer cell lines, making it significant in cancer research .
Chemical Engineering Applications
In chemical engineering, this compound is used as a linker in PROTAC development for targeted protein degradation. Its rigid structure can impact the 3D orientation of degraders, optimizing drug-like properties for industrial production .
Industrial Production
The compound has been demonstrated as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines, showcasing its utility in industrial-scale chemical processes .
Pharmaceutical Research
In pharmaceutical research, “Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate” is used for the synthesis of various drug candidates, including those with potential anti-fungal effects .
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 10 .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have a variety of biological activities .
Action Environment
Similar compounds have been found to have various interactions with their environment .
properties
IUPAC Name |
tert-butyl 2-amino-3-pyridin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)10(13)8-9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVCJKBLTKHDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | |
CAS RN |
1543648-22-1 |
Source


|
| Record name | tert-butyl 2-amino-3-(pyridin-4-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2974004.png)
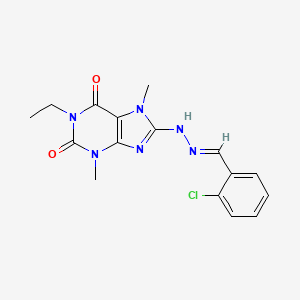

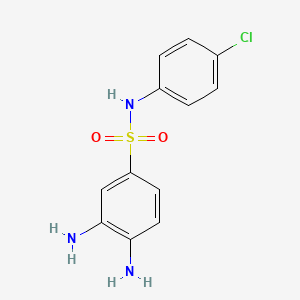
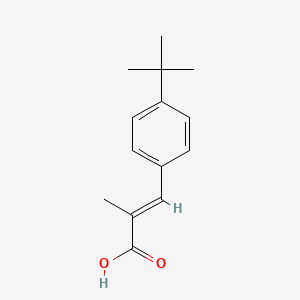
![Methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B2974011.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2974012.png)
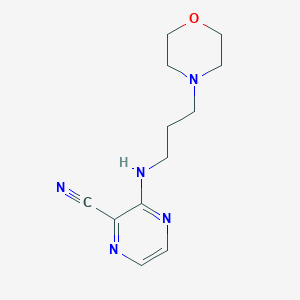
![2-(benzylthio)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2974017.png)
![2-Methyl-7-(phenylmethoxycarbonylamino)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2974018.png)
![methyl 2-[(3-oxo-1H-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2974020.png)
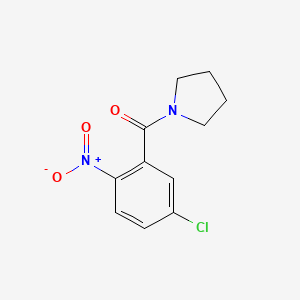
![2,5-difluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2974023.png)
![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2974025.png)